lithium;N,N-diphenylaniline

Descripción

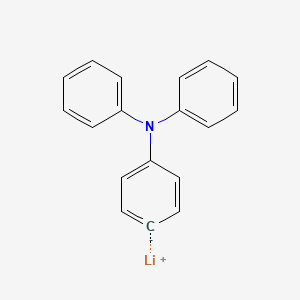

Lithium;N,N-diphenylaniline refers to a class of compounds where lithium interacts with N,N-diphenylaniline derivatives, often serving as dopants or charge carriers in electrochemical and optoelectronic applications. N,N-Diphenylaniline (DPA) is a tertiary amine with two phenyl groups attached to a central nitrogen atom. Its derivatives are widely used in organic electronics due to their electron-donating properties and tunable electronic structures. In lithium-based systems, such as lithium metal half-cells, DPA derivatives like 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline (N-DPBI) enhance electronic conductivity when chemically doped (10 mol %), improving rate capabilities in energy storage devices .

Propiedades

Número CAS |

194292-05-2 |

|---|---|

Fórmula molecular |

C18H14LiN |

Peso molecular |

251.3 g/mol |

Nombre IUPAC |

lithium;N,N-diphenylaniline |

InChI |

InChI=1S/C18H14N.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-2,4-15H;/q-1;+1 |

Clave InChI |

XTIFLJIANPDCGM-UHFFFAOYSA-N |

SMILES canónico |

[Li+].C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium;N,N-diphenylaniline typically involves the reaction of N,N-diphenylaniline with an organolithium reagent. One common method is the bromine-lithium exchange reaction, where N,N-diphenylaniline is first brominated to form a bromo derivative, which is then treated with an organolithium reagent such as n-butyllithium to yield the desired this compound compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination followed by lithium exchange reactions. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Lithium;N,N-diphenylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The lithium atom can be substituted with other electrophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted N,N-diphenylaniline derivatives.

Aplicaciones Científicas De Investigación

Lithium;N,N-diphenylaniline has several scientific research applications:

Organic Electronics: It is used as a precursor for the synthesis of materials with high electron mobility, making it valuable in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.

Material Science: It is used in the development of new materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of lithium;N,N-diphenylaniline involves its ability to donate electrons due to the presence of the lithium atom. This electron-donating property makes it a valuable component in the synthesis of materials with high electron mobility. The molecular targets and pathways involved include interactions with various electrophiles and participation in electron transfer reactions .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with a chlorine substituent and a phenyl group (Fig. 1, ).

- Application: Primarily used as a monomer for polyimide synthesis, requiring high purity for polymerization .

- Contrast : Unlike lithium;N,N-diphenylaniline derivatives, this compound lacks amine-based electron-donating groups, limiting its utility in charge transport applications.

3,5-Di(9H-carbazol-9-yl)-N,N-diphenylaniline (DCDPA)

- Structure : Combines DPA with carbazole moieties, enhancing hole-transport properties.

- Application : Acts as a p-type host in organic light-emitting diodes (OLEDs) due to its high triplet energy (2.95 eV) and balanced charge transport .

- Performance : In OLEDs, DCDPA achieves external quantum efficiencies (EQE) of ~20%, outperforming simpler DPA derivatives in device stability .

4,4′-Sulfinylbis(N,N-Diphenylaniline) (4b)

- Structure : Sulfinyl-bridged dimer of DPA.

- Photophysics : Exhibits thermally activated delayed fluorescence (TADF) with a singlet-triplet energy gap (ΔEST) of 0.12 eV, enabling efficient reverse intersystem crossing .

- Advantage : The sulfinyl group introduces redox-active sites, a feature absent in this compound, making 4b suitable for dual-mode optoelectronic applications.

Thienopyrazine-Based DPA Derivatives (1a–c)

- Synthesis : Prepared via palladium-catalyzed coupling, yielding extended π-conjugated systems .

- Optical Properties : Absorption peaks at 450–500 nm and emission in the red region (600–650 nm), ideal for luminescent solar concentrators (LSCs) .

- Comparison : These derivatives excel in light-harvesting applications, whereas this compound focuses on charge transport in batteries.

Key Properties and Performance Metrics

Table 1: Comparative Analysis of DPA Derivatives

Mechanistic Insights and Design Principles

- Electronic Modulation : Introducing electron-withdrawing groups (e.g., sulfinyl, thiadiazole) to DPA reduces the highest occupied molecular orbital (HOMO) level, improving air stability .

- Steric Effects : Bulky substituents (e.g., carbazole in DCDPA) hinder aggregation, enhancing OLED longevity .

- Lithium Interaction: Doping DPA derivatives with lithium improves ionic conductivity but may compromise thermal stability compared to non-lithiated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.